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Cat. No.: B8212363

Get Quote

Executive Summary & Strategic Context
Propyl 2-bromo-4-hydroxybenzoate (CAS: 2803476-78-8) is a specialized halogenated

benzoate derivative. Unlike its common analog, propylparaben (propyl 4-hydroxybenzoate), the

introduction of a bromine atom at the ortho position to the ester group (C2) significantly alters

its physicochemical properties, lipophilicity, and reactivity profile.

This compound serves as a critical intermediate in the synthesis of complex pharmaceutical

scaffolds, particularly where increased metabolic stability or specific halogen-bonding

interactions are required in the drug target.

Critical Technical Distinction: Researchers must distinguish this isomer from Propyl 3-bromo-4-

hydroxybenzoate. Direct bromination of propylparaben typically yields the 3-bromo isomer

(ortho to the phenolic hydroxyl) due to the strong activating effect of the -OH group.

Consequently, the 2-bromo isomer must be synthesized via esterification of 2-bromo-4-

hydroxybenzoic acid to ensure regiospecificity. This guide focuses on the characterization and

purity protocols for this specific 2-bromo regioisomer.
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Synthesis & Impurity Profile
To guarantee high purity, the synthesis pathway dictates the impurity profile. The recommended

route is the Fischer esterification of 2-bromo-4-hydroxybenzoic acid with n-propanol.

Reaction Pathway & Impurity Origins
The following diagram illustrates the synthesis workflow and potential impurity ingress points.
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Figure 1: Synthesis workflow and impurity tracking for Propyl 2-bromo-4-hydroxybenzoate.
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Impurity Type Origin Detection Method Removal Strategy

Unreacted Acid

(Starting Material)

Incomplete

esterification

HPLC (RT < Product),

Acid Value titration

Wash with sat.

NaHCO₃ (aq) during

workup.

n-Propanol Excess reagent
GC-HS (Headspace),

1H-NMR

Vacuum drying at

40°C; Azeotropic

distillation.

3-Bromo Isomer
Contaminated starting

material

1H-NMR (Coupling

constants)

Recrystallization

(requires high-

efficiency column if

>1%).

Debrominated Analog
Thermal/Photolytic

degradation
HPLC, MS (M-79/81)

Protect from light;

Avoid excessive

heating >100°C.

Analytical Characterization Protocols
This section details the self-validating protocols to confirm identity and purity.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for distinguishing the 2-bromo isomer from the 3-bromo isomer.

Protocol:

Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred for hydroxyl proton visibility) or

CDCl3.

Acquire 1H spectrum (min 400 MHz).

Expected Data (CDCl3 Reference):

Aromatic Region (Diagnostic):
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H6 (Ortho to Ester): ~7.80 ppm (Doublet, J ≈ 8.5 Hz). Note: This proton is deshielded by

the carbonyl.

H5 (Meta to Ester): ~6.85 ppm (Doublet of Doublets, J ≈ 8.5 Hz, 2.5 Hz).

H3 (Ortho to OH, Meta to Br): ~7.25 ppm (Doublet, J ≈ 2.5 Hz).

Differentiation: In the 3-bromo isomer, the coupling pattern differs (H2 is a singlet/doublet

meta-coupled, H5 and H6 are ortho-coupled). The 2-bromo isomer shows a clear ortho-

coupling between H5 and H6.

Aliphatic Region:

-OCH2-: ~4.25 ppm (Triplet).

-CH2-: ~1.75 ppm (Multiplet).

-CH3: ~1.02 ppm (Triplet).

Infrared Spectroscopy (FT-IR)
Used for rapid identification of functional groups.

O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Phenolic).

C=O Stretch (Ester): Sharp, intense band at 1680–1705 cm⁻¹. Note: The ortho-bromo

substituent may shift this frequency slightly higher due to steric inhibition of resonance.

C-O Stretch: ~1280 cm⁻¹.

C-Br Stretch: 500–600 cm⁻¹ (Fingerprint region).

Mass Spectrometry (MS)
Ionization: ESI (Negative mode preferred for phenols) or EI.

Molecular Ion: [M-H]⁻ at m/z 257 and 259 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Fragmentation: Loss of propyl group (M-43) and CO₂.
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Purity Determination: HPLC Protocol
This is the "Gold Standard" for quantitative purity assessment.

Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient:

0-2 min: 5% B (Equilibration)

2-15 min: 5% → 95% B (Linear Gradient)

15-20 min: 95% B (Wash)

Flow Rate: 1.0 mL/min.[1]

Detection: UV at 254 nm (Aromatic) and 210 nm (General).

Temperature: 30°C.

Acceptance Criteria:

Purity: ≥ 98.0% (Area normalization).

Single Impurity: ≤ 0.5%.[2]

Retention Time: Product elutes after Propyl 4-hydroxybenzoate but before non-polar dibromo

species.

Purification Strategy
If the crude product fails the ≥98% purity threshold, use this recrystallization protocol.
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Step-by-Step Recrystallization:

Solvent Selection: Ethanol/Water (mixed solvent) is ideal.

Dissolution: Dissolve crude solid in minimum hot Ethanol (60°C).

Precipitation: Add hot Water dropwise until slight turbidity persists.

Clarification: Add a few drops of Ethanol to clear the solution.

Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

Filtration: Filter crystals and wash with cold 50% EtOH/Water.

Drying: Vacuum dry at 40°C for 12 hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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